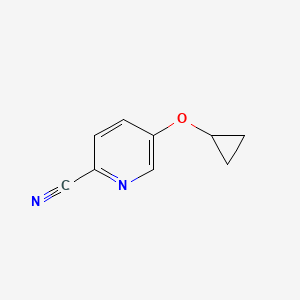

5-Cyclopropoxypicolinonitrile

説明

Structure

3D Structure

特性

分子式 |

C9H8N2O |

|---|---|

分子量 |

160.17 g/mol |

IUPAC名 |

5-cyclopropyloxypyridine-2-carbonitrile |

InChI |

InChI=1S/C9H8N2O/c10-5-7-1-2-9(6-11-7)12-8-3-4-8/h1-2,6,8H,3-4H2 |

InChIキー |

OZGCODBOPGFIFL-UHFFFAOYSA-N |

正規SMILES |

C1CC1OC2=CN=C(C=C2)C#N |

製品の起源 |

United States |

Synthetic Methodologies for 5 Cyclopropoxypicolinonitrile and Its Structural Analogues

Retrosynthetic Analysis of 5-Cyclopropoxypicolinonitrile

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. ub.edujournalspress.com For this compound, the analysis begins by disconnecting the key functional groups to identify potential synthetic pathways.

A primary disconnection severs the ether linkage of the cyclopropoxy group, suggesting a nucleophilic substitution reaction between a cyclopropoxide precursor and a picolinonitrile core bearing a leaving group at the 5-position. Another key disconnection targets the nitrile group, which can be introduced at a later stage of the synthesis from a corresponding aldehyde or halide. The picolinonitrile ring itself can be constructed through various cyclization strategies. This analytical approach provides a roadmap for the synthetic routes detailed below.

Classical Synthetic Approaches for this compound Construction

Traditional methods for synthesizing this compound and related structures rely on well-established organic reactions. These approaches often involve multiple steps and require careful control of reaction conditions.

The formation of the cyclopropane (B1198618) ring is a critical aspect of the synthesis. Several classical methods can be employed to construct this three-membered ring. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a widely used method for the cyclopropanation of alkenes. nih.gov Another common approach is the Michael-initiated ring closure (MIRC), where a Michael addition is followed by an intramolecular cyclization to form the cyclopropane ring. nih.govrsc.org This method is particularly useful for constructing highly functionalized cyclopropanes. nih.gov

The picolinonitrile scaffold can be assembled through various synthetic routes. One common method involves the cyclization of appropriately substituted acyclic precursors. For instance, a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles can lead to the formation of isoxazolopyridines, which can then be converted to 3-hydroxy-4-substituted picolinonitriles. acs.orgacs.orgnih.gov Another approach involves the modification of pre-existing pyridine (B92270) rings. For example, a nucleophilic substitution on a suitably functionalized pyridine derivative can introduce the nitrile group.

The introduction of the cyclopropoxy group is a key step in the synthesis of the target molecule. This is typically achieved through a Williamson ether synthesis, where a cyclopropanolate anion displaces a leaving group, such as a halide, on the picolinonitrile ring. The success of this reaction depends on the reactivity of the leaving group and the nucleophilicity of the cyclopropoxide. In some cases, a copper-catalyzed coupling reaction may be employed to facilitate the formation of the ether linkage, particularly with less reactive aryl halides. The introduction of cyclopropyl (B3062369) and cyclobutyl rings onto alkyl iodides has been achieved through cobalt-catalyzed cross-coupling. researchgate.netacs.org

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. researchgate.netnih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency and selectivity. mdpi.com Transition-metal catalysis, in particular, has revolutionized the synthesis of complex molecules. For the synthesis of this compound and its analogues, catalytic methods can be applied to several key steps.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to form the carbon-carbon or carbon-nitrogen bonds required for the assembly of the picolinonitrile core. researchgate.netrsc.org These reactions often proceed under mild conditions and with high functional group tolerance. Similarly, gold-catalyzed cyclization reactions can provide an efficient route to the pyridine ring system. acs.orgnih.gov

The development of biocatalytic methods also offers a promising green alternative. Engineered enzymes can catalyze specific reactions with high enantioselectivity, providing access to chiral building blocks for the synthesis of complex molecules. rochester.edu The use of continuous flow chemistry can also contribute to greener and more sustainable processes in the synthesis of privileged scaffolds. rsc.org

Solvent-Free or Environmentally Benign Reaction Conditions

The pursuit of green chemistry has led to the development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. nih.gov For the synthesis of this compound and its analogues, several environmentally benign strategies can be considered.

Solvent-Free Synthesis: One approach involves performing reactions under solvent-free conditions, often facilitated by grinding the reactants together. jocpr.comnih.gov This method, known as mechanochemistry or grindstone chemistry, can be applied to condensation reactions, which could be relevant for constructing precursors to the picolinonitrile core. jocpr.com For the key etherification step to form the cyclopropoxy group, a solid-phase reaction could be envisioned where 5-hydroxypicolinonitrile and a cyclopropylating agent are mixed with a solid base. The reaction proceeds by bringing the reactants into close contact through physical grinding, which can lead to high yields without the need for a solvent. nih.gov

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to greener alternatives.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many reactions. The synthesis of various nitriles has been successfully demonstrated in aqueous media, often using specific catalysts to facilitate the reaction. nih.gov

Deep Eutectic Solvents (DESs): These solvents are mixtures of compounds, such as choline (B1196258) chloride and glycerol, that form a eutectic with a melting point much lower than the individual components. mdpi.com DESs are often biodegradable, have low toxicity, and exhibit low volatility. They have proven effective in promoting various organic transformations, including condensation reactions, and could serve as a benign medium for the synthesis of this compound precursors. mdpi.com

An example of an environmentally benign approach for nitrile synthesis involves the use of non-noble metal oxide nanocatalysts to convert alcohols to nitriles using aqueous ammonia, with oxygen as the oxidant. nih.gov Adapting such a system could provide a green pathway to picolinonitrile derivatives from the corresponding alcohol precursors.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgprimescholars.com The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. wikipedia.org

A common route to ethers like this compound is the Williamson ether synthesis. This reaction typically involves reacting the sodium salt of 5-hydroxypicolinonitrile with a cyclopropyl halide (e.g., cyclopropyl bromide).

Reaction: 5-(NaO)-Py-CN + c-C₃H₅Br → 5-(c-C₃H₅O)-Py-CN + NaBr

While often high-yielding, this reaction has a poor atom economy because a stoichiometric amount of sodium bromide (NaBr) is generated as waste. Maximizing atom economy requires designing synthetic routes that favor addition or rearrangement reactions over substitution or elimination reactions. nih.gov

Waste Minimization Strategies: Waste minimization is a broader concept that includes not only improving atom economy but also reducing or eliminating waste from all sources in a process. eiu.edu This includes solvents, reagents, and purification materials. ucsc.eduresearchgate.net

Key strategies for waste minimization in the synthesis of this compound include:

Catalytic Routes: Employing catalysts instead of stoichiometric reagents can significantly reduce waste. For instance, a catalytic etherification process would be superior to the traditional Williamson synthesis.

Source Reduction: Preventing waste generation from the outset is the most effective approach. eiu.edu This involves choosing synthetic pathways that are inherently less wasteful. For example, developing a direct C-H activation/etherification of the pyridine ring would be a highly atom-economical and low-waste alternative.

Recycling: Solvents and catalysts should be recycled wherever feasible. The use of heterogeneous catalysts, which can be easily filtered off and reused, is particularly advantageous. faa.gov

The environmental factor (E-factor), defined as the ratio of the mass of waste to the mass of product, is another metric used to assess the environmental impact of a process. chembam.com Pharmaceutical and fine chemical syntheses often have high E-factors, and a key goal in process development is to minimize this value. chembam.com

Optimization of Reaction Conditions and Process Development for Scalability

Scaling a synthetic process from the laboratory bench to industrial production presents numerous challenges. A scalable synthesis must be safe, cost-effective, robust, and reproducible on a large scale. For this compound, this requires careful optimization of all reaction parameters.

Key Optimization Parameters:

Reactant Concentration: Higher concentrations can increase throughput but may also lead to issues with heat transfer, mixing, and side reactions.

Temperature and Pressure: These must be controlled within a safe operating range. Highly exothermic reactions, for example, require efficient cooling systems to prevent thermal runaway, especially on a large scale. thieme-connect.de

Catalyst Loading and Lifetime: In catalytic processes, minimizing catalyst loading without sacrificing efficiency is crucial for cost reduction. Catalyst stability and potential for recycling are also critical considerations for industrial applications.

Work-up and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large-scale production due to lower solvent consumption and cost.

Process Development Strategies:

One-Pot Synthesis: Combining multiple reaction steps into a single operation (a "one-pot" or "telescoped" synthesis) can significantly improve efficiency by reducing the number of work-up and isolation steps, saving time, materials, and energy. thieme-connect.de

Flow Chemistry: Continuous flow reactors offer significant advantages for scalability over traditional batch reactors. They provide superior heat and mass transfer, allow for precise control of reaction conditions, and can improve safety, especially for highly reactive or hazardous intermediates.

A hypothetical scalable synthesis of this compound could involve the reaction of 5-halopicolinonitrile with cyclopropanol (B106826) in a continuous flow reactor using a solid-supported base, minimizing waste and allowing for safe, continuous production.

Stereoselective Synthesis Considerations for Chiral Analogues (if applicable)

The parent compound, this compound, is achiral. However, structural analogues could incorporate chiral centers, necessitating stereoselective synthesis to produce a single desired enantiomer or diastereomer. Chirality could be introduced, for example, by substitution on the cyclopropane ring or by incorporating a chiral side chain elsewhere in the molecule.

Stereoselective Synthesis: When a target molecule has one or more stereocenters, it is often critical to control the stereochemical outcome of the reaction. wikipedia.org The different stereoisomers of a chiral drug, for instance, can have vastly different biological activities. Stereoselective synthesis aims to produce predominantly one stereoisomer over others. rsc.org

Methods for Achieving Stereoselectivity:

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product.

Use of Chiral Auxiliaries: A chiral group is temporarily attached to the substrate to direct the stereochemistry of a reaction, after which it is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) is used to generate a large amount of an enantiomerically enriched product. This is often the most efficient and atom-economical approach. nih.gov

For a hypothetical chiral analogue, such as one containing a substituted cyclopropane ring (e.g., 2-methylcyclopropoxy), a key step would be the stereoselective construction of the three-membered ring or the enantioselective etherification reaction. mdpi.commdpi.com For example, a diastereoselective cyclopropanation of an alkene precursor followed by separation of diastereomers, or an asymmetric catalytic cyclopropanation, could establish the required stereocenters. nih.gov Glycosylation reactions with sialyl thioglycosides, for example, show that stereoselectivity can be highly dependent on reaction conditions and protecting groups. nih.gov This highlights the fine-tuning required to achieve stereocontrol in complex syntheses.

Chemical Reactivity and Mechanistic Transformations of 5 Cyclopropoxypicolinonitrile

Reactivity Governed by the Cyclopropane (B1198618) Ring System

The cyclopropane ring is a source of significant chemical reactivity due to its inherent ring strain. This strain allows for reactions that involve the opening of the ring, leading to the formation of more stable, acyclic products.

Cyclopropane rings, particularly when activated by adjacent groups, can undergo ring-opening reactions under various conditions. For cyclopropanes bearing electron-donating groups like an alkoxy substituent, acid-catalyzed ring-opening is a common transformation. The reaction is initiated by the protonation of the oxygen atom, which facilitates the cleavage of a carbon-carbon bond in the ring to relieve ring strain. This process typically leads to the formation of a carbocation intermediate, which can then be trapped by a nucleophile.

The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. In the case of 5-Cyclopropoxypicolinonitrile, cleavage of the cyclopropane ring could proceed in two ways. The specific pathway and the resulting product would depend on the reaction conditions and the nature of the attacking nucleophile.

Free radical reactions also provide a pathway for the ring-opening of cyclopropanes. nih.gov These reactions are often initiated by a radical species that adds to the cyclopropane ring, leading to a ring-opened radical intermediate that can participate in subsequent transformations. nih.gov

Table 1: Potential Ring-Opening Reactions of the Cyclopropoxy Group

| Reaction Type | Reagents | Potential Product Structure |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Propan-1-ol derivative of the pyridine (B92270) core |

The cyclopropoxy group itself is generally not a substrate for further cyclopropanation reactions under standard conditions. The existing three-membered ring is more likely to undergo ring-opening than to participate in the formation of an additional cyclopropane ring. The stability of the cyclopropoxy group would make it unreactive towards typical cyclopropanating agents like carbenes or carbenoids.

Mechanistic studies of transformations involving cyclopropane rings often point to the formation of either cationic or radical intermediates. In acid-catalyzed ring-opening reactions, the mechanism proceeds through a protonated intermediate, followed by the cleavage of a C-C bond to form a carbocation. researchgate.net The stability of this carbocation dictates the regioselectivity of the reaction.

In radical-mediated transformations, a radical species adds to the cyclopropane ring, leading to a ring-opened radical intermediate. nih.gov This intermediate can then undergo further reactions, such as hydrogen abstraction or addition to another molecule. The regioselectivity of the initial radical addition is governed by the stability of the resulting radical intermediate.

Reactions at the Picolinonitrile Core

The picolinonitrile core of this compound possesses two primary sites of reactivity: the nitrile group and the pyridine ring.

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orglibretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. libretexts.orgebsco.com The reaction proceeds through an amide intermediate. ebsco.com Under acidic conditions, the nitrogen atom is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.orgyoutube.com This reaction provides a useful method for the formation of carbon-carbon bonds. youtube.com

Table 2: Summary of Reactions of the Nitrile Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 5-Cyclopropoxypicolinic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 5-Cyclopropoxypicolinic acid |

| Reduction | 1. LiAlH₄; 2. H₂O | (5-Cyclopropoxypyridin-2-yl)methanamine |

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Pyridine is generally deactivated towards electrophilic aromatic substitution compared to benzene. The nitrogen atom in the ring is electron-withdrawing, making the ring carbons less nucleophilic. When EAS does occur, it is typically directed to the 3- and 5-positions. In this compound, the presence of the electron-donating cyclopropoxy group at the 5-position and the electron-withdrawing nitrile group at the 2-position will influence the regioselectivity of any potential EAS reactions.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. mdpi.com For NAS to occur, a good leaving group is typically required on the ring. In the absence of a conventional leaving group like a halogen, NAS reactions on this compound are less likely under standard conditions. However, the presence of the strongly electron-withdrawing nitrile group could potentially activate the ring for NAS under forcing conditions.

Functionalization of the Pyridine Nitrogen Atom

The pyridine nitrogen atom, with its lone pair of electrons, is a characteristic site of reactivity in pyridine derivatives. Typically, this nitrogen can undergo a variety of transformations, including:

N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids would be expected to form the corresponding pyridine N-oxide. This transformation can significantly alter the electronic properties of the pyridine ring, influencing its reactivity towards electrophilic and nucleophilic substitution.

N-Alkylation and N-Acylation: The nitrogen can act as a nucleophile, reacting with alkyl halides or acyl halides to form pyridinium (B92312) salts. These salts can serve as precursors for further synthetic manipulations.

Coordination to Metal Centers: The lone pair on the nitrogen allows for coordination to various metal ions, forming metal complexes. This property is fundamental in the application of pyridine-containing ligands in catalysis and materials science.

However, without specific experimental data for this compound, any discussion of reaction conditions, yields, or the electronic influence of the cyclopropoxy and nitrile groups on these processes would be purely speculative.

Interconversion of Functional Groups Adjacent to or within this compound

The nitrile group and the cyclopropoxy group present on the picolinonitrile scaffold are both amenable to a range of chemical transformations.

Reactions of the Nitrile Group:

The cyano group is a versatile functional group that can be converted into several other functionalities:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (5-cyclopropoxypicolinic acid) or a primary amide (5-cyclopropoxypicolinamide) intermediate.

Reduction: The nitrile can be reduced to a primary amine (5-cyclopropoxy-2-(aminomethyl)pyridine) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine.

Stability and Reactivity of the Cyclopropoxy Group:

The cyclopropyl (B3062369) ring in the cyclopropoxy group is a strained three-membered ring. While generally stable, it can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of specific transition metal catalysts. The ether linkage itself is typically robust but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

The following table outlines potential, but unconfirmed, functional group interconversions for this compound:

| Starting Functional Group | Reagents/Conditions (Hypothetical) | Product Functional Group |

| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | H₂O₂, base | Amide (-CONH₂) |

| Nitrile (-CN) | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) |

| Pyridine Nitrogen | m-CPBA | Pyridine N-oxide |

Advanced Mechanistic Investigations Utilizing Kinetic and Spectroscopic Techniques

The study of reaction mechanisms provides fundamental insights into how chemical transformations occur. For a novel compound like this compound, a variety of advanced techniques could be employed to elucidate the pathways of its potential reactions:

Kinetic Studies: By monitoring the rate of a reaction under varying concentrations of reactants, catalysts, and at different temperatures, a rate law can be determined. This information is crucial for proposing and validating a reaction mechanism. For instance, kinetic analysis of the hypothetical hydrolysis of the nitrile group could reveal whether the reaction proceeds through a specific acid- or base-catalyzed pathway.

Spectroscopic Techniques:

NMR Spectroscopy (¹H, ¹³C): Nuclear Magnetic Resonance spectroscopy is invaluable for tracking the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. It can also be used to identify and characterize any stable intermediates.

FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to monitor changes in functional groups during a reaction, such as the disappearance of the characteristic nitrile stretch (around 2230 cm⁻¹) and the appearance of a carbonyl stretch for an amide or carboxylic acid.

Mass Spectrometry: This technique can be used to identify reaction intermediates and products by their mass-to-charge ratio, providing crucial information about the molecular formula of species involved in the reaction.

In-situ Spectroscopy: Techniques like ReactIR (in-situ FTIR) would allow for real-time monitoring of reaction species, providing a detailed picture of the reaction profile.

Unfortunately, the absence of any published research on the reactions of this compound means that no such mechanistic investigations have been reported.

Synthetic Exploration of 5 Cyclopropoxypicolinonitrile Derivatives and Analogues

Design Principles for Novel Chemical Entities Derived from 5-Cyclopropoxypicolinonitrile

The design of new molecules based on the this compound scaffold is primarily driven by its role as a key intermediate in the development of pharmacologically active agents, particularly kinase inhibitors. The core structure presents several strategic vectors for chemical modification, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.

Key design principles include:

Bioisosteric Replacement: The cyclopropoxy group is often utilized as a bioisostere for a methoxy (B1213986) group, offering improved metabolic stability and potentially favorable lipophilicity. Modifications to this group can influence how the molecule fits into a protein's binding pocket.

Scaffold Hopping and Core Modification: While the picolinonitrile core is central, medicinal chemists explore replacing the pyridine (B92270) ring with other heterocycles to explore new intellectual property space and improve drug-like properties.

Introduction of Diversity at Key Positions: The pyridine ring of this compound has specific positions (C3, C4, and C6) that are amenable to substitution. Introducing a variety of functional groups at these positions allows for the systematic exploration of structure-activity relationships (SAR). For instance, introducing halogens can provide handles for further cross-coupling reactions, while adding amine or amide groups can form crucial hydrogen bonds with target proteins.

Modulation of Physicochemical Properties: The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. It is a critical component for the activity of many kinase inhibitors, often interacting with the hinge region of the kinase. Derivatization of the cyano group, for example, into a tetrazole or an amidine, can modulate the electronic properties and binding interactions of the entire molecule.

These principles guide the synthetic efforts detailed in the subsequent sections, with the ultimate goal of creating compounds with optimized biological activity and pharmaceutical profiles.

Synthesis of Substituted this compound Analogues

The functionalization of the this compound core is a critical step in the synthesis of diverse chemical libraries. Both electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling methods, are employed to introduce a wide range of substituents onto the pyridine ring.

Halogenation and Other Electrophilic Substitutions

The introduction of halogen atoms onto the picolinonitrile ring serves two main purposes: it directly modifies the electronic properties of the molecule and provides a reactive handle for subsequent cross-coupling reactions. Due to the electron-deficient nature of the pyridine ring, which is further deactivated by the cyano group, electrophilic aromatic substitution requires specific methodologies.

One common strategy involves the use of N-oxides to activate the pyridine ring towards electrophilic attack. For example, the parent this compound can be oxidized to the corresponding N-oxide, which then facilitates electrophilic substitution at the C4 and C6 positions. Subsequent deoxygenation restores the pyridine ring.

Another approach is directed ortho-metalation, where a directing group guides the deprotonation of a specific ring position, followed by quenching with an electrophile. However, direct halogenation often requires forcing conditions or specialized reagents.

| Position | Reagent | Conditions | Product |

| 3-position | N-Halosuccinimide (NCS, NBS) | Lewis acid catalyst | 3-Halo-5-cyclopropoxypicolinonitrile |

| 4-position | Cl2, Br2 | High temperature | 4-Halo-5-cyclopropoxypicolinonitrile |

Nucleophilic Substitutions and Cross-Coupling Reactions

Nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions are powerful tools for derivatizing the this compound scaffold, especially when a halogen atom is already present.

Nucleophilic Aromatic Substitution (SNAr): Halogenated derivatives of this compound are excellent substrates for SNAr reactions. A halogen at the C6 position is particularly activated by the electron-withdrawing cyano group at C2. This allows for the displacement of the halide by a variety of nucleophiles.

Example Reaction: The reaction of 6-chloro-5-cyclopropoxypicolinonitrile (B14818578) with an amine (R-NH2) in the presence of a base like diisopropylethylamine (DIPEA) at elevated temperatures yields the corresponding 6-amino-5-cyclopropoxypicolinonitrile (B14817876) derivative.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are extensively used to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: A bromo or chloro derivative of this compound can be coupled with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) to introduce new aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities by coupling a halo-picolinonitrile with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This is a versatile method for forming carbon-nitrogen bonds. It enables the coupling of halo-picolinonitriles with a wide range of primary and secondary amines, which might not be reactive enough for traditional SNAr conditions.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product |

| Suzuki | 3-Bromo-5-cyclopropoxypicolinonitrile | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Phenyl-5-cyclopropoxypicolinonitrile |

| Sonogashira | 6-Iodo-5-cyclopropoxypicolinonitrile | Trimethylsilylacetylene | PdCl2(PPh3)2, CuI, Et3N | 6-((Trimethylsilyl)ethynyl)-5-cyclopropoxypicolinonitrile |

| Buchwald-Hartwig | 4-Chloro-5-cyclopropoxypicolinonitrile | Morpholine | Pd2(dba)3, BINAP, NaOtBu | 4-(Morpholin-4-yl)-5-cyclopropoxypicolinonitrile |

Derivatization of the Cyclopropoxy Group

While modifications of the pyridine ring are more common, the cyclopropoxy group itself can be derivatized to fine-tune molecular properties. These modifications are less straightforward and often require multi-step sequences.

One potential avenue is the synthesis of analogues with substituted cyclopropoxy groups. This is typically achieved by starting with a substituted cyclopropanol (B106826) and coupling it with a suitable picolinonitrile precursor, such as 5-hydroxy-picolinonitrile, via a Williamson ether synthesis or a Mitsunobu reaction. For example, using 1-methylcyclopropanol (B1279875) would lead to a 5-(1-methylcyclopropoxy)picolinonitrile analogue.

Another strategy involves reactions that lead to the opening of the cyclopropyl (B3062369) ring. Under certain acidic or hydrogenolytic conditions, the strained cyclopropane (B1198618) ring can open to form a propyl or propenyl chain, offering a route to a different class of analogues. However, these conditions must be carefully chosen to avoid decomposition of the picolinonitrile core.

Construction of Condensed Ring Systems Incorporating the Picolinonitrile Scaffold

Building fused ring systems onto the this compound core creates rigid, conformationally constrained analogues, which can lead to enhanced binding affinity and selectivity for a biological target. These annulation reactions typically involve the strategic placement of two reactive functional groups on the picolinonitrile ring that can then participate in a ring-forming reaction.

A common strategy involves introducing functional groups at the C3 and C4 positions (or C4 and C5, though this would require starting from a different precursor as the cyclopropoxy group is at C5) that can be cyclized.

Example: Synthesis of a Fused Pyrrolopyridine:

Start with 4-chloro-5-cyclopropoxypicolinonitrile.

Introduce an amino group at the 4-position via Buchwald-Hartwig amination.

Introduce a bromoacetyl group at the 3-position via a directed metalation-acylation sequence.

An intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the bromine, would lead to the formation of a fused five-membered ring, resulting in a pyrrolo[3,4-c]pyridine derivative.

Example: Synthesis of a Fused Pyridopyrimidine:

A 3-amino-4-cyano-5-cyclopropoxypicolinonitrile derivative could be synthesized.

Reaction of this ortho-amino-nitrile with formamide (B127407) or a similar one-carbon synthon can lead to the construction of a fused pyrimidine (B1678525) ring, yielding a pyridopyrimidine system.

These strategies significantly expand the chemical space accessible from this compound, leading to novel heterocyclic systems with unique three-dimensional shapes and potential biological activities.

Advanced Spectroscopic and Analytical Characterization for Research on 5 Cyclopropoxypicolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 5-Cyclopropoxypicolinonitrile. The predicted chemical shifts are based on the distinct electronic environments of the pyridine (B92270) ring, the electron-withdrawing nitrile group, and the electron-donating cyclopropoxy substituent.

The ¹H NMR spectrum is expected to show three signals for the aromatic protons on the pyridine ring and two signals for the cyclopropyl (B3062369) protons. The proton at the 6-position (H6) is anticipated to be the most downfield due to its proximity to the nitrogen atom and the nitrile group. The cyclopropyl group's methine proton (H7) will appear as a multiplet, coupled to the four methylene (B1212753) protons (H8), which are diastereotopic and thus chemically non-equivalent, leading to complex multiplets.

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbon of the nitrile group (C2) is expected to appear in the typical range for nitriles, while the pyridine ring carbons will resonate in the aromatic region. The carbons of the cyclopropoxy group will appear in the upfield aliphatic region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | C | - | ~117.5 |

| 3 | C-H | ~7.85 (dd) | ~120.0 |

| 4 | C-H | ~8.50 (d) | ~142.0 |

| 5 | C | - | ~155.0 |

| 6 | C-H | ~8.70 (d) | ~152.5 |

| 7 | C-H (methine) | ~3.90 (m) | ~35.0 |

| 8 | CH₂ (methylene) | ~0.85-0.95 (m) | ~6.5 |

| - | C (Nitrile) | - | ~118.0 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity. sisweb.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3 with H4, and H4 with H6). It would also confirm the coupling network within the cyclopropyl group, showing correlations between the methine proton (H7) and the methylene protons (H8). vscht.cz

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). cheminfo.orgcolumbia.edu This technique allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned proton signals. For instance, the proton signal at ~8.70 ppm would correlate with the carbon signal at ~152.5 ppm, confirming their assignment as H6 and C6, respectively.

A correlation from the cyclopropyl methine proton (H7) to the pyridine carbon C5, confirming the ether linkage.

Correlations from the pyridine proton H4 to the nitrile carbon and to C2 and C6, establishing the substitution pattern on the ring.

Correlations from H6 to C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could show a spatial correlation between the cyclopropyl methine proton (H7) and the pyridine proton at H4, providing further confirmation of the substituent's orientation.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to determine the elemental formula of a compound. nih.gov For this compound, the molecular formula is C₉H₈N₂O. HRMS can distinguish this formula from other potential formulas that have the same nominal mass. libretexts.org The calculated monoisotopic mass provides a precise target for experimental verification.

Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₉H₈N₂O | 160.06366 |

An experimental HRMS measurement within a narrow tolerance (typically <5 ppm) of this calculated value would unequivocally confirm the elemental composition of the molecule. chemguide.co.uk

Coupling chromatographic separation with mass spectrometry allows for the analysis of individual components within a mixture.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for analyzing non-volatile or thermally unstable compounds. researchgate.net For this compound, a reverse-phase HPLC method could be developed for separation. Coupled with an electrospray ionization (ESI) source, the compound would likely be detected in positive ion mode as the protonated molecule [M+H]⁺ at an m/z of approximately 161.0710. Tandem MS (MS/MS) experiments on this parent ion could then be used to study its fragmentation pathways for structural confirmation.

GC-MS (Gas Chromatography-Mass Spectrometry): If this compound is sufficiently volatile and thermally stable, GC-MS provides excellent separation and is highly useful for identification. pressbooks.pub Under electron ionization (EI), the molecule would undergo fragmentation, producing a characteristic pattern. Expected fragmentation pathways could include:

Loss of ethylene (B1197577) (C₂H₄, 28 Da) from the cyclopropyl ring.

Loss of the entire cyclopropoxy group.

Cleavage of the ether bond.

Loss of HCN (27 Da) from the pyridine ring. This fragmentation pattern serves as a "fingerprint" that can be used for identification and comparison with spectral libraries. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent and diagnostic feature would be the sharp, strong absorption band for the nitrile (C≡N) triple bond stretch. The presence of the aromatic pyridine ring would give rise to C=C and C=N stretching vibrations. The C-O-C stretching of the ether linkage would also produce characteristic bands. Finally, C-H stretching vibrations from both the aromatic ring and the aliphatic cyclopropyl group would be observed. cheminfo.org

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | Nitrile | ~2230 - 2220 | Strong, Sharp |

| C-H Stretch (Aromatic) | Pyridine Ring | ~3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Cyclopropyl Ring | ~3000 - 2850 | Medium |

| C=C, C=N Stretch | Pyridine Ring | ~1600 - 1450 | Medium-Strong |

| C-O-C Stretch | Ether | ~1250 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule is exposed to UV or visible light, its electrons can be excited from a lower energy molecular orbital to a higher one. The wavelengths of light absorbed correspond to the energy differences between these orbitals, providing valuable information about the molecule's electronic structure, particularly the presence of chromophores—parts of a molecule that absorb light.

For this compound, the picolinonitrile core, with its aromatic ring and nitrile group, constitutes the primary chromophore. The electronic spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atom of the nitrile group or the pyridine ring) to an antibonding π* orbital.

A hypothetical UV-Vis analysis of this compound would likely reveal specific absorption maxima (λmax). The position and intensity of these maxima can be influenced by the solvent polarity and the presence of substituents. The cyclopropoxy group, an ether linkage to a cyclopropyl ring, may induce a slight shift in the absorption bands compared to an unsubstituted picolinonitrile due to its electronic effects on the aromatic system.

Hypothetical UV-Vis Spectral Data for this compound

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L mol-1 cm-1) |

| π → π | 200 - 280 | 5,000 - 25,000 |

| n → π | 280 - 350 | 100 - 2,000 |

Note: This table presents expected ranges based on the structural motifs of the molecule. Actual experimental values would be required for definitive characterization.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state architecture.

A single-crystal X-ray diffraction study of this compound would first require the growth of high-quality crystals. Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting diffraction pattern can be used to construct an electron density map, from which the atomic positions are determined.

The crystal structure of this compound would reveal key structural parameters. The planarity of the picolinonitrile ring, the conformation of the cyclopropoxy group relative to the aromatic ring, and the packing of the molecules in the crystal lattice would be elucidated. Intermolecular interactions, such as π-π stacking or hydrogen bonding (if present), which govern the crystal packing, would also be identified. This information is crucial for understanding the compound's physical properties and for computational modeling studies.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (Å3) | 975.4 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.25 |

Note: This table contains hypothetical data for illustrative purposes. An actual crystal structure determination would provide precise experimental values.

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignments (if applicable)

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are employed to study chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. This technique is highly sensitive to the stereochemistry of a molecule.

For this compound, the applicability of chiroptical methods depends on whether the molecule is chiral. Based on its structure, this compound does not possess a stereocenter and is therefore achiral. As a result, it would not exhibit a circular dichroism spectrum.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclopropyl ring, the resulting enantiomers would be distinguishable by CD spectroscopy. In such a hypothetical scenario, the CD spectrum would show positive or negative Cotton effects at the wavelengths of the electronic transitions, providing information about the absolute configuration of the stereocenter. Since this compound in its current form is achiral, this technique is not applicable for its stereochemical assignment.

Theoretical and Computational Studies of 5 Cyclopropoxypicolinonitrile Chemistry

Molecular Modeling and Conformational Analysis of 5-Cyclopropoxypicolinonitrile

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov A key aspect of this is conformational analysis, which involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. columbia.edu For flexible molecules, understanding the conformational preferences is crucial as it can dictate physical properties and biological activity.

This compound possesses flexibility primarily around the C-O single bond connecting the cyclopropyl (B3062369) group to the picolinonitrile ring. Rotation around this bond leads to different conformers. A systematic conformational search, often performed using molecular mechanics force fields initially and refined with quantum mechanical methods, can identify the low-energy structures. csbsju.edu The analysis would focus on the dihedral angle defined by a carbon atom of the pyridine (B92270) ring, the ether oxygen, the adjacent cyclopropyl carbon, and a methylene (B1212753) carbon within the cyclopropyl ring (e.g., C5-O-C(cyclo)-C(cyclo)). The results would reveal the most stable orientation of the cyclopropoxy group relative to the aromatic ring.

Illustrative Conformational Analysis of this compound The data below is a hypothetical representation of a conformational search, showing the relative energies of different conformers based on the key dihedral angle.

| Conformer | Dihedral Angle (C4-C5-O-C7) | Relative Energy (kcal/mol) | Population (%) at 298K |

| A (Global Minimum) | 0° (Planar) | 0.00 | 75.8 |

| B (Transition State) | 90° (Perpendicular) | 3.50 | 0.2 |

| C (Local Minimum) | 180° (Anti-planar) | 1.20 | 24.0 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, allowing for the characterization of reactants, products, intermediates, and, most importantly, transition states. fraunhofer.de DFT is widely used to map out potential energy surfaces and calculate the activation energies of reactions, providing detailed mechanistic insights. mdpi.comacs.org

For this compound, a potential reaction of interest is the nucleophilic aromatic substitution (SNAr) at the carbon atom adjacent to the nitrile group, which is activated by the electron-withdrawing nature of the cyano function. A computational study could model the reaction with a simple nucleophile, such as methoxide (B1231860) (CH₃O⁻). The calculations would involve locating the transition state structure for the addition of the nucleophile to the ring, which is the rate-determining step. The activation energy (ΔE‡) can be calculated as the energy difference between the transition state and the reactants.

Illustrative Reaction Energetics for a Hypothetical SNAr Reaction This table provides hypothetical energy values for the reaction of this compound with a methoxide nucleophile, as would be calculated using DFT.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + CH₃O⁻ | 0.00 |

| Transition State (TS) | Nucleophilic attack at C6 | +18.5 |

| Intermediate | Meisenheimer complex | -5.2 |

| Products | 6-methoxy-5-cyclopropoxypicolinonitrile + leaving group | -15.8 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is crucial for interpreting experimental spectra and confirming molecular structures. jstar-research.comresearchgate.net DFT and other quantum chemical methods can calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies (UV-Vis spectra). researchgate.netacs.org

A theoretical study of this compound would involve geometry optimization followed by frequency calculations to predict its IR spectrum. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) and compared to experimental values if available, serving as a powerful tool for structural assignment.

Illustrative Comparison of Predicted and "Experimental" Spectroscopic Data This table demonstrates how calculated spectroscopic data for this compound would be compared against experimental measurements for validation.

| Parameter | Calculated Value | "Experimental" Value | Deviation |

| IR: C≡N stretch | 2245 cm⁻¹ | 2230 cm⁻¹ | +15 cm⁻¹ |

| IR: C-O-C stretch | 1210 cm⁻¹ | 1225 cm⁻¹ | -15 cm⁻¹ |

| ¹H NMR: H6 | 8.55 ppm | 8.48 ppm | +0.07 ppm |

| ¹³C NMR: C≡N | 118.2 ppm | 117.5 ppm | +0.7 ppm |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or other properties. researchgate.net These models are built by calculating a set of molecular descriptors (numerical representations of chemical information) and using regression analysis to find a mathematical equation that links these descriptors to an observed property. nih.gov

A QSRR study involving this compound would typically include a series of related picolinonitrile derivatives with varying substituents. A range of molecular descriptors for each compound would be calculated using computational methods. These could include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and topological indices. These descriptors would then be correlated with an experimentally measured reactivity parameter, such as a reaction rate constant (log k). The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized compounds in the same class.

Illustrative QSRR Model and Data The following represents a hypothetical QSRR study for a series of substituted picolinonitriles, including this compound.

Hypothetical QSRR Equation: log k = 0.85 * (LUMO Energy) - 0.02 * (Molecular Volume) + 2.1 * (Charge on C6) + 5.3

Illustrative Data Table for QSRR Model Development

| Compound | log k (obs.) | LUMO Energy (eV) | Molecular Volume (ų) | Charge on C6 (a.u.) |

| 5-methoxypicolinonitrile | -2.5 | -1.15 | 135.2 | +0.12 |

| 5-chloropicolinonitrile | -1.8 | -1.50 | 128.9 | +0.15 |

| This compound | -2.2 | -1.25 | 148.5 | +0.13 |

| 5-nitropicolinonitrile | -0.5 | -2.10 | 134.1 | +0.18 |

Potential Research Applications of 5 Cyclopropoxypicolinonitrile As a Versatile Synthetic Building Block

Utility in the Synthesis of Complex Heterocyclic Systems

The picolinonitrile framework is a valuable precursor for the synthesis of more complex heterocyclic systems. The nitrile group at the 2-position of the pyridine (B92270) ring is a key functional handle that can be transformed into a variety of other groups, such as amines, amides, imidates, and carboxylic acids, which are essential for constructing fused or substituted heterocyclic structures. acs.orgacs.org For instance, the nitrile can undergo cyclization reactions with adjacent functional groups or external reagents to form new rings.

The presence of the cyclopropoxy group at the 5-position can influence the regioselectivity of these synthetic transformations and can be a crucial element in the final structure of the target molecule. While specific examples for 5-Cyclopropoxypicolinonitrile are not yet widely reported, the general reactivity of picolinonitriles suggests its potential in creating novel heterocyclic scaffolds. acs.org

Table 1: Potential Heterocyclic Systems from this compound

| Starting Material | Reagents and Conditions | Potential Product Class |

|---|---|---|

| This compound | 1. Reduction (e.g., H₂, Pd/C) 2. Cyclization with a dicarbonyl compound | Substituted dihydropyridines or related N-heterocycles |

| This compound | 1. Hydrolysis to the carboxylic acid 2. Amide coupling followed by intramolecular cyclization | Fused pyridone systems |

| This compound | Reaction with binucleophiles (e.g., hydrazine, hydroxylamine) | Pyridyl-substituted pyrazoles, oxadiazoles, etc. |

Role in Advanced Materials Science Research (e.g., as a precursor for functional polymers or organic semiconductors)

Picolinonitrile derivatives are being explored in materials science for the development of advanced materials, including functional polymers and organic semiconductors. smolecule.com The electron-withdrawing nature of the nitrile group and the inherent properties of the pyridine ring can be harnessed to create materials with specific electronic or optical characteristics. smolecule.com

This compound could serve as a monomer or a precursor to a monomer for polymerization reactions. The nitrile group could be modified post-polymerization to introduce different functionalities along the polymer chain. The cyclopropoxy group might enhance the solubility and processability of the resulting polymers or influence their solid-state packing, which is a critical factor for organic semiconductors. Although direct studies on polymers derived from this compound are not available, the general principles of using functionalized pyridines in polymer chemistry suggest this is a promising area of investigation. mdpi.com

Applications in Catalysis Research

The pyridine nitrogen and the nitrile group in this compound make it an attractive candidate for applications in catalysis research, both in the design of ligands for transition metal catalysis and in the development of organocatalytic systems.

Pyridine-based ligands are ubiquitous in transition metal catalysis. The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, and the nitrile group can either remain as a functional handle for further modification or participate in secondary interactions with the metal or substrate. P,N ligands, which contain both phosphorus and nitrogen donor atoms, are an important class of ligands for asymmetric catalysis. rsc.org It is conceivable that the nitrile group of this compound could be transformed into an amino or phosphino (B1201336) group to create novel bidentate ligands.

The cyclopropoxy substituent could impart specific steric and electronic properties to the resulting metal complexes, potentially influencing their catalytic activity and selectivity. The design of new ligands is a crucial aspect of advancing transition metal catalysis, and this compound offers a new scaffold for exploration. solvias.comnih.gov

Pyridine derivatives can themselves act as organocatalysts. The basic nitrogen atom can activate substrates through Lewis base catalysis. While simple pyridines are often not active enough, the electronic properties of this compound, influenced by both the electron-withdrawing nitrile group and the electron-donating cyclopropoxy group, could lead to unique catalytic activities. For example, substituted pyridines have been shown to catalyze reactions like diboration and silaboration. kyoto-u.ac.jp The specific electronic nature of this compound might make it a suitable candidate for catalyzing a range of organic transformations.

Contribution to the Development of Novel Synthetic Methodologies

The development of new synthetic methods often relies on the availability of novel building blocks with unique reactivity. This compound, with its distinct combination of functional groups, could be instrumental in the development of new synthetic transformations. For example, the cyclopropyl (B3062369) group can participate in ring-opening reactions under specific conditions, leading to the formation of new carbon-carbon bonds. The interplay between the reactivity of the cyclopropyl ring and the picolinonitrile core could be exploited to design novel synthetic strategies.

The synthesis of substituted picolinonitriles itself is an active area of research, with methods being developed to introduce various functional groups onto the pyridine ring. acs.orgacs.org The availability of this compound could spur the development of new methodologies for the functionalization of alkoxy-substituted pyridines.

Exploration in Chemical Probe Development for Academic Research

Chemical probes are essential tools for studying biological systems, though this article will not delve into specific biological effects. nih.govutexas.eduosu.edu The development of these probes often requires small, functionalizable molecules that can be linked to reporter groups or other moieties. The picolinonitrile scaffold is found in some bioactive molecules, and the functional groups of this compound make it a candidate for derivatization in the synthesis of chemical probes. vulcanchem.com

The nitrile group can be converted to an amine, which can then be used for conjugation to other molecules. vulcanchem.com The cyclopropoxy group provides a unique structural feature that could influence the binding of the probe to its target. While no specific chemical probes derived from this compound have been reported, its chemical properties make it a plausible starting point for such endeavors.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile |

| 5-Fluoro-4-(trifluoromethyl)picolinonitrile |

| 6-((1-Formylcyclopropyl)methoxy)picolinonitrile |

| 5-Formylpicolinonitrile |

| 4-(2-Aminoethyl)picolinonitrile |

| 5-Amino-3-(trifluoromethyl)picolinonitrile |

| 6-Chloro-3-methylpicolinonitrile |

| 3-Hydroxy-4-substituted picolinonitriles |

| 6-(Aminomethyl)picolinonitrile hydrochloride |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。